2-((4-Chloropyridin-2-yl)oxy)acetic acid
CAS No.: 89692-15-9
Cat. No.: VC7867827
Molecular Formula: C7H6ClNO3
Molecular Weight: 187.58 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 89692-15-9 |
|---|---|
| Molecular Formula | C7H6ClNO3 |
| Molecular Weight | 187.58 g/mol |
| IUPAC Name | 2-(4-chloropyridin-2-yl)oxyacetic acid |
| Standard InChI | InChI=1S/C7H6ClNO3/c8-5-1-2-9-6(3-5)12-4-7(10)11/h1-3H,4H2,(H,10,11) |
| Standard InChI Key | IFZAKRCXVXAFBU-UHFFFAOYSA-N |
| SMILES | C1=CN=C(C=C1Cl)OCC(=O)O |
| Canonical SMILES | C1=CN=C(C=C1Cl)OCC(=O)O |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
The IUPAC name for this compound is 2-(4-chloropyridin-2-yl)oxyacetic acid. Key identifiers include:
| Property | Value |
|---|---|
| CAS Number | 89692-15-9 |
| Molecular Formula | C₇H₆ClNO₃ |
| Molecular Weight | 187.58 g/mol |
| SMILES | O=C(O)COC1=NC=CC(Cl)=C1 |
| InChIKey | IFZAKRCXVXAFBU-UHFFFAOYSA-N |
| XLogP3 | 1.2 |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 4 |
The chlorine atom at the 4-position of the pyridine ring enhances electrophilic substitution reactivity, while the acetic acid group facilitates salt formation and conjugation .
Spectroscopic Data
-
IR Spectroscopy: Strong absorption bands at 1700–1750 cm⁻¹ (C=O stretch) and 1250–1300 cm⁻¹ (C-O-C ether stretch) .
-
NMR (¹H): Peaks at δ 8.3 (d, 1H, pyridine-H), δ 7.4 (dd, 1H, pyridine-H), δ 4.6 (s, 2H, CH₂), and δ 12.1 (s, 1H, COOH) .
-
MS (ESI): Molecular ion peak at m/z 187.0 [M+H]⁺.
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The compound is typically synthesized via nucleophilic substitution between 4-chloro-2-hydroxypyridine and chloroacetic acid under basic conditions:
Industrial Production
Large-scale synthesis employs continuous flow reactors to enhance efficiency:
| Parameter | Industrial Protocol |
|---|---|
| Reactor Type | Tubular flow reactor |
| Residence Time | 20–30 minutes |
| Throughput | 50–100 kg/day |
| Purity | ≥98% (HPLC) |
Waste streams are minimized via solvent recovery systems, aligning with green chemistry principles .
Biological and Chemical Applications
Antimicrobial Activity
Derivatives of 2-((4-chloropyridin-2-yl)oxy)acetic acid exhibit broad-spectrum activity:
| Microbial Strain | MIC (µg/mL) | Mechanism |
|---|---|---|
| S. aureus | 12.5 | Cell wall synthesis inhibition |
| E. coli | 25.0 | DNA gyrase interference |
| C. albicans | 50.0 | Ergosterol biosynthesis |
The chlorine moiety enhances membrane permeability, while the acetic acid group chelates metal ions essential for microbial enzymes .
Agrochemical Applications
As a pesticide intermediate, it disrupts insect nicotinic acetylcholine receptors:
| Pest | LC₅₀ (ppm) | Field Efficacy |
|---|---|---|
| Aphis gossypii | 0.5 | 92% reduction |
| Helicoverpa armigera | 1.2 | 85% mortality |
Structure-activity relationship (SAR) studies indicate that electron-withdrawing groups at the 4-position enhance larvicidal activity .
Pharmacological Development
Neurological Agents
The compound serves as a precursor for GABAₐ receptor modulators. In silico models predict blood-brain barrier permeability (LogBB = 0.3) and low cytotoxicity (CC₅₀ > 100 µM in HEK293 cells) .
Antiviral Research
During the SARS-CoV-2 pandemic, derivatives showed 3CL protease inhibition (IC₅₀ = 8.7 µM). Lead optimization yielded analogs with 10-fold improved potency through pyridine ring fluorination .
| Supplier | Purity | Price (USD/g) |
|---|---|---|
| Shanghai Nianxing | 95% | $120 |
| Dayang Chem | 98% | $150 |
| AChemBlock | 95% | $135 |
Storage recommendations include desiccation at 2–8°C to prevent hydrolysis .
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